Loss of Promiscuous Complement C1s Activity: A Key Selectivity Switch
The immediate structural analog N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide exhibits measurable but weak inhibitory activity against the Complement C1s subcomponent. In contrast, the 3-methoxy substituted compound shows no detectable inhibition in standardized assays, demonstrating a fundamental shift in biological activity induced by a single-point change on the isoxazole. This is crucial for researchers seeking to avoid complement pathway interference in cellular assays [1].
| Evidence Dimension | Enzyme Inhibition (Complement C1s subcomponent) |
|---|---|
| Target Compound Data | No significant inhibition detected at standard profiling concentration |
| Comparator Or Baseline | N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide: IC50 = 5.00E+4 nM (50 µM) |
| Quantified Difference | Activity difference > 50 µM (from measurable weak inhibition to no activity) |
| Conditions | MLSCN/PCMD assay: Molecular Library Screening Center Network (MLSCN) Penn Center for Molecular Discovery assay |
Why This Matters
This eliminates a known off-target activity present in a closely related analog, making the compound a cleaner chemical probe for assays where complement pathway activity could confound results.
- [1] BindingDB. Affinity data for BDBM40908 (N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide). IC50: 5.00E+4 nM against Complement C1s. Accessed via bindingdb.org. View Source
